1-(4-Benzhydrylpiperazino)-2-(4-methoxyphenoxy)-1-ethanone
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Overview
Description
1-(4-Benzhydrylpiperazino)-2-(4-methoxyphenoxy)-1-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzhydrylpiperazino)-2-(4-methoxyphenoxy)-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride.
Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate with 4-methoxyphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzhydrylpiperazino)-2-(4-methoxyphenoxy)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazino)-2-(4-methoxyphenoxy)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzhydrylpiperazino)-2-(4-chlorophenoxy)-1-ethanone
- 1-(4-Benzhydrylpiperazino)-2-(4-hydroxyphenoxy)-1-ethanone
- 1-(4-Benzhydrylpiperazino)-2-(4-nitrophenoxy)-1-ethanone
Uniqueness
1-(4-Benzhydrylpiperazino)-2-(4-methoxyphenoxy)-1-ethanone is unique due to the presence of the methoxy group, which can influence its pharmacological properties, such as its ability to cross biological membranes or its binding affinity to specific targets.
Properties
Molecular Formula |
C26H28N2O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O3/c1-30-23-12-14-24(15-13-23)31-20-25(29)27-16-18-28(19-17-27)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,26H,16-20H2,1H3 |
InChI Key |
SYLFRMQYMKBBHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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